molecular formula C16H14ClFN4O5S B2963395 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine CAS No. 1445701-08-5

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine

Cat. No. B2963395
CAS RN: 1445701-08-5
M. Wt: 428.82
InChI Key: VQKXMXAQYNCNCH-UHFFFAOYSA-N
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Description

1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CFPP, and it has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CFPP is not fully understood, but it is thought to involve the inhibition of various enzymes. CFPP has been found to inhibit the activity of proteases and kinases, which are involved in a variety of cellular processes. CFPP has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit enzymes involved in cell survival pathways.
Biochemical and Physiological Effects:
CFPP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases and kinases. CFPP has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit enzymes involved in cell survival pathways. CFPP has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CFPP has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. CFPP is also stable under a wide range of conditions, which makes it easy to store and transport. However, CFPP also has some limitations for use in lab experiments. It is a relatively complex molecule, which makes it difficult to synthesize in large quantities. CFPP is also relatively expensive, which may limit its use in some research studies.

Future Directions

There are several future directions for research on CFPP. One potential direction is to further explore its potential as an anticancer agent. CFPP has been found to induce apoptosis in cancer cells, but more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent. Another potential direction is to explore its potential as an inhibitor of other enzymes. CFPP has been found to inhibit the activity of proteases and kinases, but more research is needed to identify other enzymes that it may be able to inhibit. Additionally, more research is needed to explore the potential applications of CFPP in other areas of scientific research, such as neuroscience and immunology.

Synthesis Methods

The synthesis method for CFPP involves a series of chemical reactions. The starting material is 6-chloro-3-fluoropyridine-2-carboxylic acid, which is reacted with thionyl chloride to form 6-chloro-3-fluoropyridine-2-carbonyl chloride. This intermediate is then reacted with piperazine to form 1-(6-chloro-3-fluoropyridine-2-carbonyl)piperazine. The final step involves the reaction of 1-(6-chloro-3-fluoropyridine-2-carbonyl)piperazine with 3-nitrobenzenesulfonyl chloride to form the target compound, 1-(6-Chloro-3-fluoropyridine-2-carbonyl)-4-(3-nitrobenzenesulfonyl)piperazine.

Scientific Research Applications

CFPP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of research studies. CFPP has been studied as a potential inhibitor of various enzymes, including proteases and kinases. It has also been studied as a potential anticancer agent, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

(6-chloro-3-fluoropyridin-2-yl)-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O5S/c17-14-5-4-13(18)15(19-14)16(23)20-6-8-21(9-7-20)28(26,27)12-3-1-2-11(10-12)22(24)25/h1-5,10H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKXMXAQYNCNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=N2)Cl)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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